molecular formula C11H10N2O3S B2883895 (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID CAS No. 321966-87-4

(2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID

Cat. No.: B2883895
CAS No.: 321966-87-4
M. Wt: 250.27
InChI Key: XPBVVJQMUUACRY-ONEGZZNKSA-N
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Description

(2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID: is an organic compound that features a thiophene ring substituted with cyano and dimethyl groups, connected to a carbamoyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via electrophilic substitution reactions.

    Attachment of the Carbamoyl Group: The carbamoyl group is attached through a nucleophilic substitution reaction.

    Formation of the Propenoic Acid Moiety: The final step involves the formation of the propenoic acid moiety through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its electronic properties due to the presence of the thiophene ring.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry:

  • Used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID: can be compared with other thiophene derivatives such as and .

Uniqueness:

  • The presence of both cyano and carbamoyl groups in the same molecule provides unique reactivity and interaction profiles.
  • The combination of these functional groups with the propenoic acid moiety enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(E)-4-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6-7(2)17-11(8(6)5-12)13-9(14)3-4-10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBVVJQMUUACRY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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